

Application Notes and Protocols for C(YIGSR)3-NH2 in Cell Culture

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Compound of Interest

Compound Name: C(Yigsr)3-NH2

CAS No.: 145194-33-8

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Introduction

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the B1 chain of the laminin protein. Its amidated C-terminal form, YIGSR-NH₂, exhibits enhanced stability and is frequently used in cell culture studies. This document provides detailed application notes and protocols for a multimeric form, denoted here as **C(YIGSR)3-NH₂**, which represents a trimeric configuration of the YIGSR-NH₂ peptide. Multimerization of bioactive peptides has been shown to enhance their biological activity by increasing local concentration and receptor clustering.[1]

C(YIGSR)3-NH₂ primarily interacts with the 67-kDa laminin receptor (67LR) and certain integrins to modulate a variety of cellular responses.[2][3] These include promoting cell adhesion, influencing cell differentiation, inhibiting tumor growth and metastasis, and modulating immune cell function.[2][3][4][5] The cellular response to this peptide is highly dependent on its concentration and the cell type being studied.[5][6][7] These notes provide a

comprehensive guide to determining the optimal concentration of **C(YIGSR)3-NH2** for achieving desired cellular outcomes.

Data Presentation: Quantitative Effects of YIGSR Peptides

The following tables summarize the concentration-dependent effects of YIGSR peptides on various cell types as reported in the literature. These values can serve as a starting point for optimizing the concentration of **C(YIGSR)3-NH2** in your specific experimental system.

Table 1: Effects of Soluble YIGSR Peptide on Macrophage Phenotype in 2D Culture

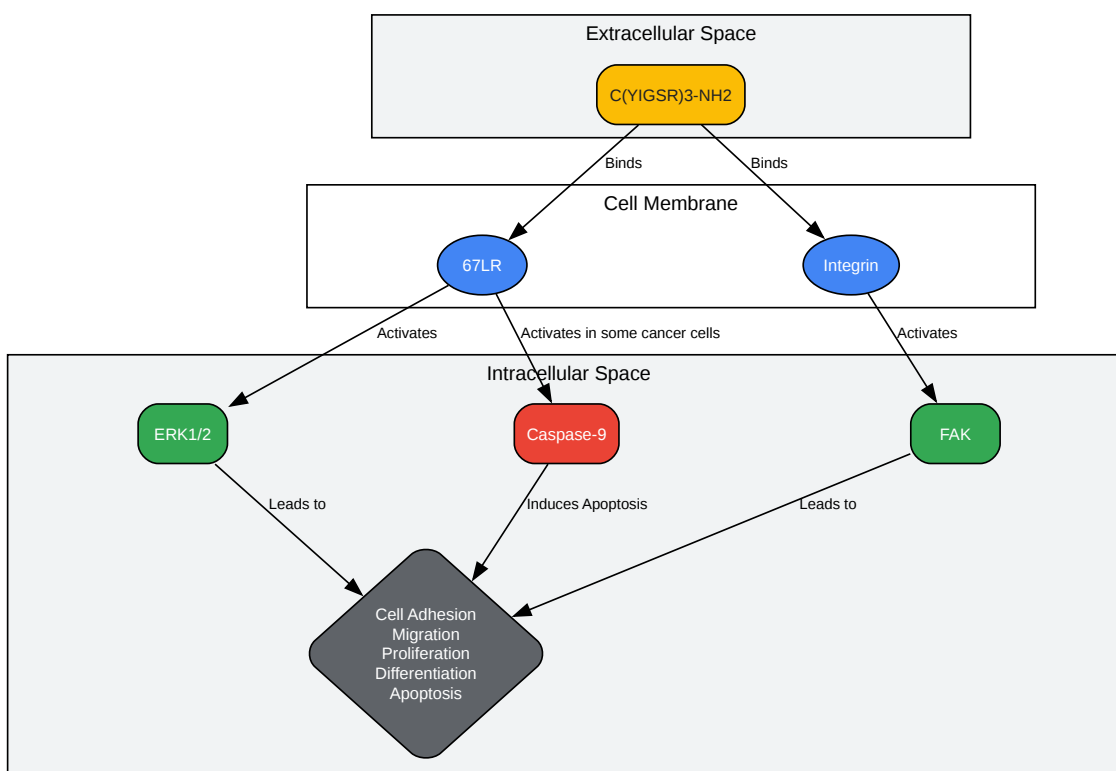
Cell Type	Concentration	Observed Effect	Reference
M1 Murine Macrophages	2 mM, 5 mM, 8 mM	Increased iNOS expression at all concentrations, peaking at 5 mM.	[6]
M0 Human Macrophages	2 mM	Highest iNOS expression observed.	[6]
M1 Human Macrophages	2 mM	Largest increase in iNOS expression.	[6]
M0 and M1 Macrophages	8 mM	Reduced cell numbers (DAPI+ cells).	[6]

Table 2: Effects of YIGSR Peptide on Other Cell Types

Cell Type	Concentration	Observed Effect	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	1.5 mM	Optimal for enlargement and viability of spheroids, contributing to proliferation.	[7]
Neonatal Cardiac Myocytes	Coated Surface	Promoted the same degree of cellular adhesion as native laminin but was unable to promote signaling for complete sarcomere formation.	[8]
CCD25-Sk Fibroblasts & HaCaT Keratinocytes	Not specified	No effect on monolayer cell proliferation. Decreased TGF- β 1 levels and promoted type I collagen synthesis in fibroblasts.	[4]
Human Pre-B Leukaemic Cells	Not specified	Inhibited cell growth and dissemination to organs in SCID mice.	[2]
Human Prostate Cancer (PC-3) Cells	Not specified	Decreased mitochondrial membrane potential, inhibited ATP synthesis, and increased caspase 9 activity, inhibiting cell migration and growth.	[9]

Signaling Pathways

The biological effects of **C(YIGSR)3-NH2** are primarily mediated through its interaction with the 67-kDa laminin receptor (67LR) and integrins. The downstream signaling cascades can vary depending on the cell type and the specific context.



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Caption: Simplified signaling pathway of **C(YIGSR)3-NH2**.

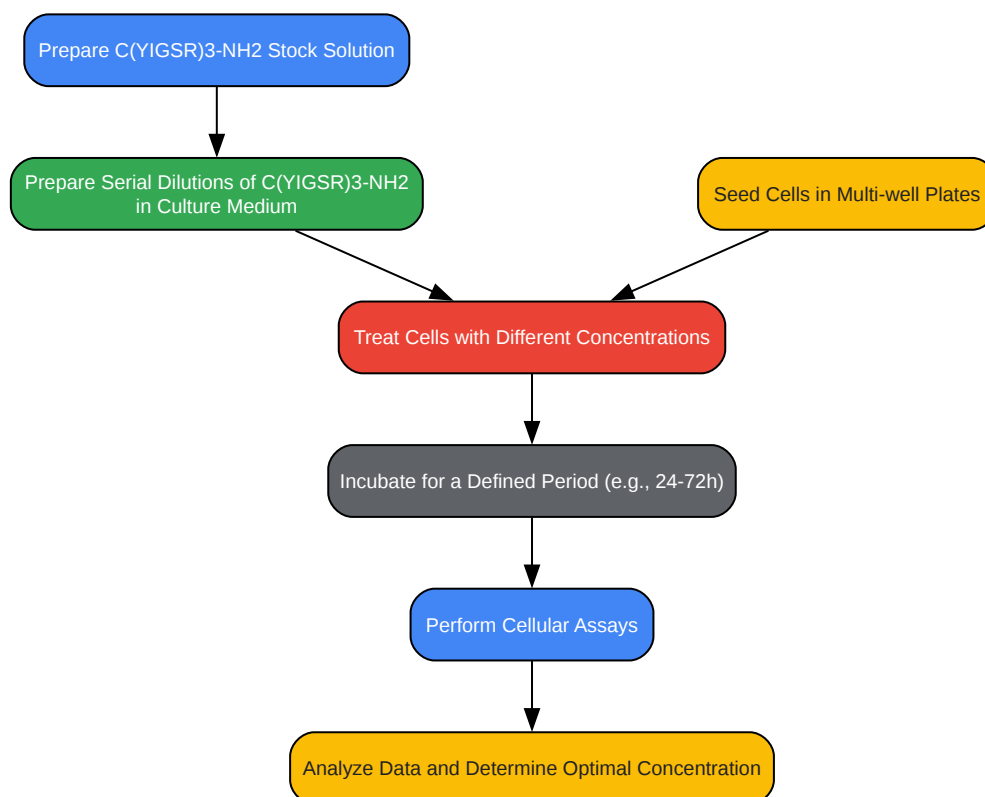
Experimental Protocols

The following protocols provide a framework for determining the optimal **C(YIGSR)3-NH2** concentration for your cell culture experiments.

Protocol 1: Preparation of C(YIGSR)3-NH2 Stock Solution

- Reconstitution: Dissolve the lyophilized **C(YIGSR)3-NH2** peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10 mM).[9] Ensure the peptide is completely dissolved.[10]
- Sterilization: Filter-sterilize the stock solution through a 0.22 μm syringe filter into a sterile, low-protein-binding microcentrifuge tube.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]

Protocol 2: General Workflow for Determining Optimal Concentration



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Caption: General experimental workflow for optimization.

Protocol 3: Cell Viability and Proliferation Assay (MTS/MTT Assay)

- Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Peptide Treatment: Prepare serial dilutions of **C(YIGSR)3-NH2** in complete cell culture medium. A suggested starting range, based on literature, is 0.1 mM to 10 mM.[6] Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a vehicle-only control.
- Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Protocol 4: Cell Adhesion Assay

- Plate Coating: Coat the wells of a 96-well plate with different concentrations of **C(YIGSR)3-NH2** (e.g., 1-100 µg/mL) or a control protein (e.g., laminin or fibronectin) overnight at 4°C.
- Blocking: Wash the wells with PBS and block any non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- Cell Seeding: Wash the wells again with PBS. Resuspend your cells in a serum-free medium and add them to the coated wells.

- Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
- Washing: Gently wash the wells with PBS to remove any non-adherent cells.
- Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, lysing the cells, and measuring the absorbance, or by using a fluorescent viability dye and a plate reader.

Protocol 5: Immunofluorescence Staining for Signaling Pathway Analysis

- Cell Culture: Culture cells on glass coverslips in a multi-well plate and treat them with the determined optimal concentration of **C(YIGSR)3-NH2** for a specific duration.
- Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate the cells with primary antibodies against signaling proteins of interest (e.g., phospho-FAK, phospho-ERK1/2) diluted in the blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells with PBS and incubate them with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

Conclusion

The trimeric peptide **C(YIGSR)3-NH2** is a potent modulator of various cellular functions. The optimal concentration for eliciting a desired biological response is highly cell-type and context-dependent. The provided protocols and data tables offer a solid foundation for researchers to design and execute experiments to determine the most effective concentration of **C(YIGSR)3-NH2** for their specific cell culture applications. It is recommended to perform dose-response experiments for each new cell line and experimental condition to ensure robust and reproducible results.

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